N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4,5-dimethoxy-2-methylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a cyano-enone moiety linked to a pyrrolidine carbonyl group and a substituted benzene ring. The 4,5-dimethoxy-2-methylbenzene substituent may enhance lipophilicity and influence binding interactions, while the pyrrolidine carbonyl group introduces conformational rigidity. This hybrid architecture positions it as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .
Properties
IUPAC Name |
N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-16-12-20(30-2)21(31-3)14-22(16)32(28,29)25-19-8-6-17(7-9-19)13-18(15-24)23(27)26-10-4-5-11-26/h6-9,12-14,25H,4-5,10-11H2,1-3H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPXMDTUFKUOCR-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C=C(C#N)C(=O)N3CCCC3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)/C=C(\C#N)/C(=O)N3CCCC3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4,5-dimethoxy-2-methylbenzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include pyrrolidine, cyanoacetic acid, and sulfonamide derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4,5-dimethoxy-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4,5-dimethoxy-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfonamide groups.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4,5-dimethoxy-2-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological or therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table summarizes critical structural and functional differences between the target compound and related derivatives:
Functional and Spectroscopic Comparisons
- NMR Profiling: highlights that substituents in regions analogous to the target compound’s cyano-enone and pyrrolidine groups (e.g., positions 29–36 and 39–44 in related macrocycles) significantly alter chemical shifts (δ 2.5–4.0 ppm). This suggests that the target compound’s enone system and pyrrolidine carbonyl may similarly perturb proton environments, impacting solubility or binding kinetics .
- Reactivity: The cyano group in the target compound may confer electrophilic reactivity at the α,β-unsaturated position, akin to ethene sulfonamides in . However, the pyrrolidine carbonyl could sterically hinder nucleophilic attacks compared to simpler analogues.
- Biological Implications: Patent compounds in with pyrrolidine-carboxamide motifs exhibit enhanced metabolic stability compared to non-rigid analogues. The target compound’s dimethoxybenzene group may further improve membrane permeability relative to polar thiazole-containing derivatives .
Research Findings and Implications
Lumping Strategy Relevance ()
While the target compound’s unique structure complicates direct lumping with simpler sulfonamides, its cyano-enone and pyrrolidine motifs align with strategies grouping compounds by reactive centers. This could streamline computational modeling of its degradation pathways or metabolite prediction .
Biological Activity
N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4,5-dimethoxy-2-methylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a sulfonamide moiety, which is often associated with various pharmacological activities. Its structural formula is represented as follows:
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors in the body. Research has indicated that it acts as an inhibitor of dipeptidyl peptidase 1 (DPP1), an enzyme implicated in various physiological processes including inflammation and immune response regulation. Inhibition of DPP1 may lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) by modulating inflammatory pathways .
Antiviral Activity
Some studies have suggested that related compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives containing cyano groups have shown activity against viral replication, indicating potential applications in treating viral infections .
Anticonvulsant Properties
Research on structurally analogous compounds has demonstrated anticonvulsant activity. For example, certain N-benzyl derivatives have been shown to possess significant anticonvulsant properties in animal models, suggesting that similar mechanisms may be applicable to this compound .
Inhibition of Enzymatic Activity
The compound also exhibits inhibitory effects on butyrylcholinesterase (BChE), which is crucial for cholinergic signaling. This inhibition could lead to enhanced cholinergic activity in the brain, potentially benefiting cognitive functions .
Study 1: DPP1 Inhibition
A study focused on the inhibition of DPP1 by this compound demonstrated significant efficacy in reducing inflammatory markers in vitro. The results indicated that the compound could be a candidate for further development in treating respiratory diseases associated with inflammation .
Study 2: Antiviral Efficacy
In another investigation, related compounds were tested for their antiviral properties against HIV and other viral pathogens. The findings suggested that modifications to the cyano group could enhance antiviral activity, providing insights into optimizing the structure for increased efficacy .
Study 3: Anticonvulsant Activity
A comparative analysis of N-benzyl derivatives revealed that specific substitutions at the benzamide position significantly improved anticonvulsant activity. This suggests that similar modifications to this compound could enhance its therapeutic profile .
Summary of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Dipeptidyl Peptidase Inhibition | Modulation of inflammatory pathways | Asthma, COPD |
| Antiviral | Inhibition of viral replication | Treatment of viral infections |
| Anticonvulsant | Enhancement of cholinergic signaling | Management of seizure disorders |
| Butyrylcholinesterase Inhibition | Increased cholinergic neurotransmission | Cognitive enhancement |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step reactions, including condensation of cyanoacetamide derivatives with substituted phenyl precursors. Catalytic systems like ammonium acetate (common in pyridinone syntheses) can enhance cyclization efficiency . Controlled copolymerization techniques, such as those used for polycationic reagents, may improve regioselectivity in en-1-en-1-yl formation . Key parameters include maintaining anhydrous conditions for carbonyl coupling and optimizing temperatures (e.g., 80–110°C) to avoid side reactions. Yield improvements (up to 75–85%) are achievable via stepwise purification using flash chromatography .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- 1H/13C NMR : Assign peaks for the pyrrolidine carbonyl (δ ~170–175 ppm) and cyano group (δ ~115–120 ppm). Aromatic protons in dimethoxybenzene-sulfonamide resonate at δ 6.8–7.5 ppm .
- IR Spectroscopy : Confirm C≡N stretching (~2200 cm⁻¹) and sulfonamide S=O vibrations (~1350 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry of the eth-1-en-1-yl moiety; bond angles and torsion angles should match density functional theory (DFT) predictions .
Q. What safety protocols are critical for handling this sulfonamide derivative during synthesis?
- Use fume hoods and PPE (gloves, lab coats) due to potential irritancy of sulfonamides and cyano groups .
- Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the en-1-en-1-yl group .
- In case of exposure, rinse skin with water and consult a physician immediately .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stereochemical outcomes of the en-1-en-1-yl moiety during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in keto-enol tautomerism, favoring E-isomer formation. Non-polar solvents (toluene) may promote Z-isomers due to reduced solvation . Lower temperatures (0–25°C) slow reaction kinetics, allowing better control of stereoselectivity. Computational modeling (e.g., DFT) can predict solvent-dependent energy barriers for isomerization .
Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts or crystallographic bond angles)?
- NMR : Use hybrid functionals (e.g., B3LYP) with solvent correction to simulate chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .
- Crystallography : Compare experimental bond angles with DFT-optimized geometries. Deviations >2° may suggest crystal packing effects or incomplete relaxation during optimization .
- Validate via cross-technique analysis (e.g., NMR-assisted X-ray refinement) .
Q. How does the electronic nature of substituents (e.g., dimethoxy vs. methyl groups) influence the compound’s stability under acidic/basic conditions?
- Acidic Conditions : The sulfonamide group (pKa ~10–12) resists protonation, but the cyano-pyrrolidine moiety may hydrolyze to carboxylic acids at pH < 3 .
- Basic Conditions : Methoxy groups (electron-donating) stabilize the aromatic sulfonamide against nucleophilic attack, while methyl groups increase steric hindrance, slowing degradation .
- Accelerated stability studies (40°C/75% RH) combined with LC-MS can identify degradation pathways .
Q. What intermolecular interactions dominate in crystal packing, and how do they affect solubility?
X-ray studies reveal π-π stacking between dimethoxybenzene rings (3.5–4.0 Å spacing) and hydrogen bonding between sulfonamide S=O and pyrrolidine N-H groups. These interactions reduce solubility in non-polar solvents but enhance stability in DMSO . Co-crystallization with cyclodextrins or PEG-based excipients can improve aqueous solubility for biological assays .
Methodological Tables
Q. Table 1: Key Spectroscopic Signatures
| Functional Group | IR (cm⁻¹) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|---|
| Sulfonamide (S=O) | 1340–1360 | - | 125–130 |
| Cyano (C≡N) | 2200–2250 | - | 115–120 |
| Pyrrolidine Carbonyl | 1680–1720 | - | 170–175 |
| Dimethoxybenzene | - | 6.8–7.5 (m, 2H) | 148–152 (C-O) |
Q. Table 2: Stability Under Stress Conditions
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 1.2 (HCl) | Cyano hydrolysis to amide | 48 hours |
| pH 12.0 (NaOH) | Sulfonamide cleavage | <24 hours |
| UV Light (254 nm) | Photooxidation of en-1-en-1-yl | 72 hours |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
